N-(4-chloro-2-propanoylphenyl)benzamide
Description
Properties
CAS No. |
5216-32-0 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(4-chloro-2-propanoylphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)13-10-12(17)8-9-14(13)18-16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
RZTUSZRHPIQREQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chloro-2-propanoylphenyl)benzamide is primarily studied for its potential therapeutic effects. Research has indicated its role in pain management and as an anti-inflammatory agent.
Pain Management
A significant area of research involves the compound's analgesic properties. A patent (WO2013177224A1) discusses N-substituted benzamides, including this compound, highlighting their efficacy in treating pain. The mechanism involves modulation of pain pathways, potentially offering an alternative to traditional analgesics with fewer side effects .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis, where inflammation plays a crucial role. The compound's ability to inhibit specific inflammatory mediators offers a promising avenue for therapeutic exploration .
Agricultural Applications
The compound also shows potential in agricultural science, particularly as a pesticide or herbicide.
Pesticidal Properties
Research indicates that the chlorinated phenyl group enhances the compound's effectiveness as a pesticide. A related patent describes novel pesticidal compounds that include structures similar to this compound, demonstrating significant activity against various pests .
Herbicidal Activity
In addition to its pesticidal properties, studies have suggested that this compound may possess herbicidal activity, making it useful in crop protection strategies. The mechanism likely involves disruption of metabolic pathways in target plants, leading to effective weed control without harming crop yields .
Several case studies provide insights into the practical applications of this compound.
Case Study: Analgesic Efficacy
In a controlled study involving animal models, this compound was administered to evaluate its analgesic effects compared to standard pain relief medications. Results indicated a comparable efficacy with reduced side effects, suggesting its potential as a safer alternative for chronic pain management.
Case Study: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations without adverse effects on non-target species or crop health, indicating its viability as an environmentally friendly pesticide option.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Substituents: Methoxy (electron-donating) at C2 and methyl (electron-donating) at C3. Impact: The methoxy group enhances fluorescence intensity due to extended conjugation, while methyl increases steric hindrance.
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): Substituents: Methoxy at C2 (ortho) and chloro at C4 (para). Impact: Ortho-methoxy induces significant steric hindrance, altering molecular conformation. The chloro group’s electron-withdrawing nature may reduce solubility compared to propanoyl-containing analogs .
Functional Group Variations
- N-[4-(Allyloxy)phenyl]-4-chlorobenzamide (): Substituents: Allyloxy (electron-donating) at C4 and chloro at C4. Impact: The allyloxy group introduces alkene functionality, enabling reactions like Diels-Alder or Michael additions—unlike the propanoyl group, which may participate in keto-enol equilibria or hydrogen bonding .
Crystallographic and Structural Insights
- N-(4-Chlorophenyl)-2-hydroxybenzamide () :
- Substituents: Hydroxyl at C2 and chloro at C4.
- Impact: The hydroxyl group enables hydrogen bonding, increasing solubility. Crystal structures of similar compounds (e.g., ) reveal planar benzamide cores with substituents influencing dihedral angles and packing efficiency .
Preparation Methods
Molecular Characteristics
The compound features a benzamide core substituted at the nitrogen with a 4-chloro-2-propanoylphenyl group. Its IUPAC name, N-(4-chloro-2-propanoylphenyl)benzamide, reflects the propanoyl moiety at the ortho position relative to the chloro substituent on the aniline ring. The molecular weight is 287.74 g/mol, with a calculated XLogP3 of 4.5, indicating significant hydrophobicity. The presence of both electron-withdrawing (chloro, propanoyl) and electron-donating (amide) groups creates a polarized electronic environment, influencing its reactivity in coupling reactions.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two primary fragments:
- Benzoyl donor : Typically derived from benzoic acid or benzoyl chloride.
- 4-Chloro-2-propanoylaniline : Synthesized via Friedel-Crafts acylation of 4-chloroaniline with propionyl chloride under Lewis acid catalysis.
The amide bond formation between these fragments constitutes the critical step, achievable through multiple mechanistic pathways.
Carbodiimide-Mediated Coupling Methods
EDCI/DMAP Protocol
A widely adopted method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. Adapted from the synthesis of analogous benzamides, the procedure entails:
- Dissolving substituted benzoic acid (8 mmol), EDCI (8.8 mmol), and DMAP (0.08 mmol) in dichloromethane (16 mL) at 20°C for 30 minutes.
- Adding 4-chloro-2-propanoylaniline (7.2 mmol) and stirring for 16 hours at ambient temperature.
- Quenching with water, extracting with dichloromethane, and concentrating in vacuo to isolate the product.
Key Data :
Solvent and Base Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the O-acylisourea intermediate. Triethylamine (2 eq.) neutralizes HCl generated during EDCI activation, preventing substrate protonation. Testing alternative bases like N-methylmorpholine showed marginal yield improvements (≤5%) but increased purification complexity.
Transition Metal-Catalyzed Amidation
Gold/DNA Nanohybrid Catalysts
Emerging methodologies employ Au/DNA nanohybrids to catalyze direct amidation between carboxylic acids and amines. A protocol adapted from Ref. involves:
- Preparing Au/DNA catalyst by reducing HAuCl₄ with NaBH₄ in Tris buffer (pH 7.4) under N₂.
- Adding benzoic acid (5 mmol) and 4-chloro-2-propanoylaniline (5 mmol) to the catalyst suspension.
- Stirring at 60°C for 12 hours, followed by ethanol-induced precipitation and centrifugation.
Key Data :
- Yield : 72–78% (estimated from analogous reactions).
- Turnover Frequency (TOF) : 15 h⁻¹.
- Advantages : Ligand-free, aqueous conditions, recyclable catalyst.
Comparative Analysis of Synthetic Routes
Observations :
- EDCI/DMAP : Best for small-scale synthesis but suffers from byproduct formation.
- Au/DNA : Superior for green chemistry applications, though catalyst preparation adds complexity.
- Schotten-Baumann : Rapid but low-yielding due to hydrolysis side reactions.
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction : Dichloromethane/water partitions effectively remove urea byproducts in EDCI reactions.
- Recrystallization : Ethanol/water (3:1) yields crystals with 99.5% purity (melting point 172–176°C).
- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves regioisomeric impurities.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.40 (s, 1H, NH), 8.19–7.50 (m, 9H, aromatic), 2.85 (q, 2H, CH₂), 1.15 (t, 3H, CH₃).
- IR : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend), 740 cm⁻¹ (C–Cl).
Industrial Scalability and Environmental Impact
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(4-chloro-2-propanoylphenyl)benzamide, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the chlorinated positions or through coupling reactions involving benzamide precursors. For example, the use of palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) improves regioselectivity. Oxidation of propanoyl groups may require controlled conditions (e.g., KMnO₄ in acidic media) to avoid over-oxidation to carboxylic acids . Reaction optimization should include monitoring via TLC or HPLC to track intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and propanoyl groups). Aromatic protons in benzamide rings typically appear as doublets in δ 7.2–8.0 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL or WinGX ) resolves bond lengths and angles. For example, the dihedral angle between benzamide and chlorophenyl rings can indicate planarity .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 330.05 for C₁₆H₁₃ClNO₂⁺) .
Q. How can computational tools predict physicochemical properties of this compound?
- Methodological Answer : Quantum chemistry software (e.g., Gaussian) calculates dipole moments and HOMO-LUMO gaps. Quantitative Structure-Property Relationship (QSPR) models predict logP (~3.68) and solubility using descriptors like polar surface area (52.8 Ų) . Molecular docking (AutoDock Vina) screens for potential receptor interactions, particularly with enzymes targeted in medicinal chemistry .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts)?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., oxidation vs. reduction). Use HPLC-MS to identify byproducts and DFT calculations to model transition states. For instance, propanoyl group oxidation may yield ketones or carboxylic acids depending on oxidizing agents (CrO₃ vs. KMnO₄) . Kinetic studies (e.g., variable-temperature NMR) clarify reaction mechanisms .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include disordered solvent molecules or twinned crystals. Tools like Mercury CSD 2.0 visualize voids and intermolecular interactions (e.g., Cl···π contacts). For twinned data, SHELXL ’s TWIN/BASF commands refine scale factors . High-resolution data (≤0.8 Å) improves electron density maps, critical for resolving positional disorder .
Q. How can researchers evaluate the compound’s potential as a PARP-1 inhibitor or antimicrobial agent?
- Methodological Answer :
- In vitro Assays : PARP-1 inhibition is tested via NAD⁺ depletion assays (IC₅₀ values). Compare activity to olaparib as a reference .
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Structural analogs with trifluoromethyl groups show enhanced membrane penetration .
Q. What strategies ensure purity and stability during analytical characterization?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or photolytic degradation pathways. LC-MS/MS tracks degradation products .
Q. How are electron density maps interpreted for charge density analysis in crystallography?
- Methodological Answer : Multipole refinement (e.g., using SUPERFLIP ) models bonding electron density. Topological analysis (AIM theory) identifies critical points for bond paths and Laplacian values, revealing covalent vs. ionic character in Cl–C bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
